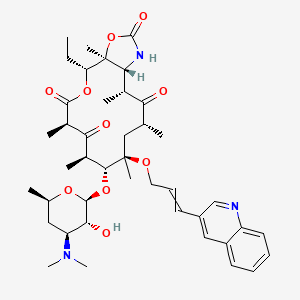

Cethromycin

Description

CETHROMYCIN is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

a ketolide;

Properties

Key on ui mechanism of action |

Respiratory tract infections can be caused by numerous strains of bacteria, requiring careful consideration of treatment and antibiotics effective against a broad spectrum of potential pathogens. Cethromycin, like other macrolide antibiotics, binds to the 23S rRNA of the 50S subunit of the bacterial ribosome. This binding, primarily mediated through regions II and V of the rRNA, occludes the peptide exit tunnel and inhibits bacterial protein synthesis. In addition, cethromycin is capable of binding to ribosomal intermediates during ribosome biogenesis, inhibiting the formation of functional 70S bacterial ribosomes. Due to the sequence and structural similarity of ribosomes between species, cethromycin displays broad-spectrum activity against diverse Gram-positive, Gram-negative, and atypical bacteria. |

|---|---|

CAS No. |

205110-48-1 |

Molecular Formula |

C42H59N3O10 |

Molecular Weight |

765.9 g/mol |

IUPAC Name |

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1,5,7,9,11,13-hexamethyl-9-(3-quinolin-3-ylprop-2-enoxy)-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |

InChI |

InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/t23-,24-,25+,26+,27-,31+,32-,35-,36-,37-,39+,41-,42-/m1/s1 |

InChI Key |

PENDGIOBPJLVBT-AMXFZXBBSA-N |

Isomeric SMILES |

CCC1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC/C=C/C4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 195,773 A 195773 A-195,773 A-195773 ABT 773 ABT-773 cethromycin |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Activity of Cethromycin Against Respiratory Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cethromycin, a ketolide antibiotic, against key bacterial pathogens responsible for respiratory tract infections. The document summarizes quantitative susceptibility data, details the experimental protocols for determining antimicrobial activity, and illustrates the mechanism of action and experimental workflows.

Executive Summary

Cethromycin demonstrates potent in vitro activity against a broad spectrum of respiratory pathogens. It is particularly effective against Streptococcus pneumoniae, including strains resistant to penicillin and macrolides. Its activity extends to other common respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis, as well as atypical pathogens like Chlamydia pneumoniae and Mycoplasma pneumoniae. This guide presents the available Minimum Inhibitory Concentration (MIC) data, outlines the methodologies used for in vitro susceptibility testing, and provides a visual representation of its mechanism of action at the ribosomal level.

Quantitative In Vitro Susceptibility

The in vitro potency of cethromycin against various respiratory pathogens is summarized in the tables below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, as well as the overall range of MICs observed.

Streptococcus pneumoniae

Cethromycin exhibits robust activity against S. pneumoniae, including strains with various resistance phenotypes.

| Phenotype | Cethromycin MIC₅₀ (µg/mL) | Cethromycin MIC₉₀ (µg/mL) | Cethromycin MIC Range (µg/mL) |

| All Isolates | 0.008 | 0.06 | 0.008 - 16 |

| Penicillin-Nonsusceptible | - | - | ≤2.0 |

| Erythromycin-Susceptible | ≤0.03 | ≤0.03 | - |

| Erythromycin-Nonsusceptible (M phenotype) | - | - | - |

| Erythromycin-Nonsusceptible (MLS B phenotype) | 0.015 | 0.03 | - |

Data compiled from multiple sources.[1][2][3]

Haemophilus influenzae

Limited specific MIC₅₀ and MIC₉₀ values for cethromycin against H. influenzae are available in the reviewed literature. However, it is reported to have in vitro activity against this pathogen.[2][4]

Moraxella catarrhalis

Similar to H. influenzae, detailed comparative MIC data for cethromycin against M. catarrhalis is not extensively published. The available information indicates its activity against this organism.[2][4]

Atypical Pathogens

Cethromycin demonstrates excellent in vitro activity against atypical respiratory pathogens.

| Pathogen | Cethromycin MIC₅₀ (µg/mL) | Cethromycin MIC₉₀ (µg/mL) | Cethromycin MIC Range (µg/mL) |

| Chlamydia pneumoniae | - | 0.016 | 0.016 - 0.031 |

| Mycoplasma pneumoniae | - | - | 0.000004* |

*Based on a single strain (ATCC 29342).[1][5]

Experimental Protocols

The determination of in vitro activity of cethromycin against respiratory pathogens is primarily achieved through Minimum Inhibitory Concentration (MIC) assays. The broth microdilution method is a standard and widely accepted technique.

Broth Microdilution Method for MIC Determination

This method involves challenging bacterial isolates with serial dilutions of the antimicrobial agent in a liquid growth medium.

3.1.1 General Protocol

-

Preparation of Antimicrobial Agent: A stock solution of cethromycin is prepared and serially diluted in appropriate cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: The wells of a microtiter plate containing the serially diluted cethromycin are inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under specific atmospheric and temperature conditions suitable for the growth of the test organism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

3.1.2 Pathogen-Specific Conditions

-

Streptococcus pneumoniae

-

Medium: Cation-adjusted Mueller-Hinton Broth supplemented with 2-5% lysed horse blood.

-

Incubation: 35°C in ambient air for 20-24 hours.[1]

-

-

Haemophilus influenzae

-

Medium: Haemophilus Test Medium (HTM) broth.

-

Incubation: 35°C in 5% CO₂ for 20-24 hours.

-

-

Moraxella catarrhalis

-

Medium: Cation-adjusted Mueller-Hinton Broth.

-

Incubation: 35°C in ambient air for 20-24 hours.

-

-

Mycoplasma pneumoniae

-

Medium: SP4 broth.

-

Incubation: 37°C for approximately 72 hours, or until a color change is observed in the growth control wells.[1]

-

-

Chlamydia pneumoniae

-

Method: A cell culture-based assay is used, as C. pneumoniae is an obligate intracellular pathogen.

-

Procedure: Host cells (e.g., HeLa or HEp-2) are grown in microtiter plates and infected with the C. pneumoniae isolate. The infected cells are then exposed to serial dilutions of cethromycin. After incubation, the presence or absence of chlamydial inclusions is determined, typically by immunofluorescence. The MIC is the lowest concentration that inhibits the formation of these inclusions.

-

Visualizations

Experimental Workflow for MIC Determination

References

- 1. Impact of Cethromycin (ABT-773) Therapy on Microbiological, Histologic, Immunologic, and Respiratory Indices in a Murine Model of Mycoplasma pneumoniae Lower Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cethromycin versus Clarithromycin for Community-Acquired Pneumonia: Comparative Efficacy and Safety Outcomes from Two Double-Blinded, Randomized, Parallel-Group, Multicenter, Multinational Noninferiority Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of Cethromycin, a New Ketolide, against Streptococcus pneumoniae Susceptible or Resistant to Erythromycin in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of cethromycin, a new ketolide, for treatment of community-acquired respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of cethromycin, a novel antibacterial ketolide, against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Cethromycin's spectrum of activity against gram-positive and gram-negative bacteria

An In-depth Analysis of a Potent Ketolide Against Gram-Positive and Gram-Negative Bacteria

Introduction

Cethromycin (formerly ABT-773) is a semi-synthetic ketolide antibiotic, a subclass of macrolides, designed to overcome emerging resistance to conventional macrolide agents.[1][2] Structurally characterized by the replacement of the L-cladinose sugar at position 3 of the erythronolide A ring with a keto group, cethromycin exhibits a broad spectrum of activity against a variety of clinically significant pathogens.[3] This technical guide provides a comprehensive overview of cethromycin's in vitro activity against key gram-positive and gram-negative bacteria, details the experimental methodologies for its evaluation, and illustrates its mechanism of action and impact on bacterial signaling pathways.

Mechanism of Action

Cethromycin exerts its bacteriostatic or bactericidal effect by inhibiting protein synthesis.[3] It binds to the 23S rRNA of the 50S ribosomal subunit in bacteria, at a site that overlaps with the binding site of macrolides.[2] The ketolide structure, however, allows for a tighter binding and interactions with an additional domain on the ribosome. This enhanced binding affinity enables cethromycin to be effective against some strains that have developed resistance to macrolides through ribosomal modification.[2][3]

References

- 1. Cethromycin: a new ketolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of Cethromycin, a New Ketolide, against Streptococcus pneumoniae Susceptible or Resistant to Erythromycin in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Cethromycin: A Technical Guide to Potential Applications Beyond Respiratory Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cethromycin, a ketolide antibiotic, has demonstrated a range of potential therapeutic applications beyond its initial development for community-acquired respiratory infections. This technical guide provides an in-depth overview of the existing preclinical and clinical evidence for these alternative uses, with a focus on its anti-malarial, anti-bioterrorism, and immunomodulatory properties. Detailed experimental protocols, quantitative efficacy data, and elucidated mechanisms of action are presented to support further research and development efforts in these promising areas.

Anti-Malarial Applications

Cethromycin has shown significant promise as an anti-malarial agent, particularly against the liver stages of Plasmodium species. Its unique hybrid structure, combining a macrolide and a quinoline moiety, is thought to contribute to its activity.

Quantitative Data: Anti-Malarial Efficacy

| Organism | Model | Metric | Cethromycin Concentration/Dose | Result | Reference |

| Plasmodium berghei | In vitro (infected hepatocytes) | Apicoplast Ablation | 20 µM | Complete ablation | [1] |

| P. berghei | In vivo (murine model, tail vein injection) | Cure Rate | 60 mg/kg (single oral dose) | 100% cure | [2] |

| P. berghei | In vivo (murine model, mosquito bite) | Cure Rate | 60 mg/kg (single oral dose, 2h post-infection) | 100% cure | [3] |

| P. berghei | In vivo (murine model, high parasitemia) | Cure Rate | 60 mg/kg/day for 7 days | 100% curative | [4] |

| Plasmodium falciparum | In vitro (gametocytes) | Oocyst Number | 20 µM | No decrease | [4] |

Experimental Protocols: Anti-Malarial Studies

1.2.1 In Vivo Murine Model of Liver-Stage Malaria (P. berghei) [2][3]

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Infection:

-

Sporozoite Injection: Intravenous (tail vein) injection of 3,000 P. berghei sporozoites.

-

Mosquito Bite Infection: Anesthetize mice and allow 5-8 infected Anopheles stephensi mosquitoes to feed for 5-10 minutes.

-

-

Treatment: Administer cethromycin orally via gavage at specified doses and time points relative to infection.

-

Monitoring: Monitor for blood-stage parasitemia by microscopic examination of Giemsa-stained blood smears daily from day 4 to day 16 post-infection.

-

Endpoint: Determine the percentage of mice that remain free of blood-stage parasites (cured).

1.2.2 In Vitro Hepatocyte Infection Model (P. berghei) [1]

-

Cell Line: Hepa 1-6 (murine hepatoma cells).

-

Infection: Seed Hepa 1-6 cells in 8-well chamber slides. Add P. berghei sporozoites to the cell monolayers.

-

Treatment: After a 2-hour incubation to allow for sporozoite invasion, wash the cells and add fresh medium containing cethromycin at the desired concentration.

-

Analysis: After 48 hours of incubation, fix the cells and perform immunofluorescence staining for parasite-specific proteins (e.g., HSP70) and apicoplast markers (e.g., ACP).

-

Endpoint: Assess the morphology and presence of the apicoplast in developing liver-stage parasites using fluorescence microscopy.

Mechanism of Action: Anti-Malarial

Cethromycin's anti-malarial activity is primarily attributed to its ability to target and disrupt the apicoplast, a vital organelle in Plasmodium parasites. Immunofluorescence imaging has demonstrated that treatment with cethromycin leads to the complete ablation of the apicoplast in infected hepatocytes[1].

Activity Against Bioterrorism Agents

Cethromycin has demonstrated potent in vivo activity against several high-priority bioterrorism agents, suggesting its potential as a medical countermeasure.

Quantitative Data: Efficacy Against Bioterrorism Agents

| Organism | Model | Metric | Cethromycin Dose | Result | Reference |

| Yersinia pestis | In vivo (rat, pneumonic plague) | Survival Rate | 70 mg/kg, twice daily for 7 days (24h post-infection) | 100% survival | [5] |

| Bacillus anthracis | In vivo (non-human primate, inhalational anthrax) | Survival Rate | 16 mg/kg, once daily for 30 days (24h post-exposure) | 100% survival | [6] |

| Francisella tularensis | In vitro | MIC Range | N/A | 0.12-8 µg/mL | [7] |

Experimental Protocols: Bioterrorism Agent Studies

2.2.1 In Vivo Rat Model of Pneumonic Plague (Yersinia pestis) [5][8]

-

Animal Model: Female Brown Norway rats.

-

Infection: Intranasal inoculation with a lethal dose (e.g., 24-30 x LD50) of a virulent Y. pestis strain (e.g., CO92).

-

Treatment: Administer cethromycin orally via gavage at specified doses, frequencies, and durations, starting at a defined time point post-infection.

-

Monitoring: Observe animals for clinical signs of illness and mortality for a defined period (e.g., 65 days).

-

Endpoint: Record survival rates in treated versus control groups.

2.2.2 In Vivo Non-Human Primate Model of Inhalational Anthrax (Bacillus anthracis) [6]

-

Animal Model: Cynomolgus macaques.

-

Infection: Inhalation exposure to a target dose of aerosolized B. anthracis Ames spores (e.g., 50 x LD50).

-

Treatment: Begin oral administration of cethromycin via gavage 24 hours post-exposure and continue for a specified duration (e.g., 30 days).

-

Monitoring: Monitor animals for clinical signs of anthrax, bacteremia, and survival.

-

Endpoint: Determine the survival rate at the end of the study period.

2.2.3 In Vitro Susceptibility Testing of Francisella tularensis [3][9]

-

Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Medium: Cation-adjusted Mueller-Hinton broth supplemented with 2% IsoVitaleX.

-

Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.

-

Procedure: Serially dilute cethromycin in the broth in 96-well microtiter plates. Inoculate the wells with the bacterial suspension.

-

Incubation: Incubate plates at 35°C in ambient air for 48 hours.

-

Endpoint: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of cethromycin that completely inhibits visible bacterial growth.

Immunomodulatory and Anti-Inflammatory Effects

While direct studies on the immunomodulatory mechanisms of cethromycin are limited, evidence from the broader class of macrolide and ketolide antibiotics suggests a potential role in modulating inflammatory responses. These effects are thought to be independent of their antimicrobial activity.

Proposed Mechanism of Action: Immunomodulation

Based on studies of related compounds, cethromycin may exert its immunomodulatory effects by inhibiting key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. This inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines.

Experimental Protocol: In Vitro Cytokine Production Assay

-

Cell Line: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

-

Stimulation: Differentiate THP-1 cells into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).

-

Treatment: Pre-incubate the cells with various concentrations of cethromycin for a specified time before adding the stimulant.

-

Sample Collection: Collect cell culture supernatants at different time points after stimulation.

-

Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

-

Endpoint: Determine the effect of cethromycin on the production of pro-inflammatory cytokines.

Other Potential Applications

Chlamydia pneumoniae

Cethromycin has demonstrated potent in vitro activity against Chlamydia pneumoniae, a common cause of atypical pneumonia.

4.1.1 Quantitative Data: Efficacy Against Chlamydia pneumoniae

| Organism | Metric | Cethromycin Concentration | Reference |

| Chlamydia pneumoniae (20 isolates) | MIC90 | 0.016 mg/L | [10] |

| Chlamydia pneumoniae (20 isolates) | MCC90 | 0.016 mg/L | [10] |

4.1.2 Experimental Protocol: In Vitro Susceptibility Testing of Chlamydia pneumoniae [6]

-

Cell Line: HeLa 229 cells.

-

Infection: Inoculate confluent monolayers of HeLa 229 cells in 24-well plates with C. pneumoniae.

-

Treatment: After a 1-hour adsorption period, replace the inoculum with medium containing serial twofold dilutions of cethromycin.

-

Incubation: Incubate the plates at 35-37°C for 72 hours.

-

Analysis: Fix the cells and stain for chlamydial inclusions using a fluorescein-conjugated monoclonal antibody.

-

Endpoint:

-

MIC: The lowest drug concentration that completely inhibits the formation of inclusions.

-

MCC (Minimal Chlamydiacidal Concentration): After the initial incubation, aspirate the antibiotic-containing medium, wash the cells, and passage the cell lysate onto fresh cell monolayers. The MCC is the lowest initial drug concentration that results in no inclusions after this passage.

-

Neisseria gonorrhoeae

The in vitro activity of cethromycin against multidrug-resistant strains of Neisseria gonorrhoeae has been investigated.

4.2.1 Experimental Protocol: Agar Dilution Susceptibility Testing of Neisseria gonorrhoeae [11][12]

-

Medium: GC agar base supplemented with a defined growth supplement.

-

Procedure:

-

Prepare a series of agar plates containing serial twofold dilutions of cethromycin.

-

Prepare a bacterial inoculum of N. gonorrhoeae equivalent to a 0.5 McFarland standard.

-

Spot a standardized volume of the inoculum onto the surface of each agar plate.

-

-

Incubation: Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

-

Endpoint: The MIC is the lowest concentration of cethromycin that prevents visible growth of the bacteria.

Conclusion

Cethromycin exhibits a broad spectrum of activity that extends beyond its initial indication for respiratory tract infections. The compelling preclinical data for its use against malaria and various bioterrorism agents, coupled with its potential immunomodulatory properties, highlight the need for further investigation. The experimental protocols and quantitative data compiled in this guide provide a foundation for researchers and drug development professionals to explore these promising new therapeutic avenues for cethromycin.

References

- 1. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]

- 2. In Vitro Susceptibilities of Chlamydia pneumoniae Isolates from German Patients and Synergistic Activity of Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Cethromycin Pharmacokinetics and Pharmacodynamics for Single Dose Cure of Plasmodium berghei Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. chemotherapy.or.jp [chemotherapy.or.jp]

- 7. academic.oup.com [academic.oup.com]

- 8. Cethromycin-Mediated Protection against the Plague Pathogen Yersinia pestis in a Rat Model of Infection and Comparison with Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth Microdilution Susceptibility Testing of Francisella tularensis: Quality Control Limits for Nine Antimicrobial Agents and Three Standard Quality Control Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Memórias do Instituto Oswaldo Cruz - Agar Dilution Method For Susceptibility Testing of Neisseria gonorrhoeae [memorias.ioc.fiocruz.br]

- 12. scielo.br [scielo.br]

Methodological & Application

Application Notes: Cethromycin Dosage in Murine Pneumonia Models

Introduction

Cethromycin (formerly ABT-773) is a ketolide antibiotic with potent in vitro activity against key pathogens of community-acquired pneumonia, including macrolide-susceptible and -resistant Streptococcus pneumoniae and atypical bacteria like Mycoplasma pneumoniae.[1] In vivo murine pneumonia models are critical for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of cethromycin before clinical application. These models allow for the determination of optimal dosing regimens required to achieve therapeutic endpoints such as bacterial clearance and improved survival. This document provides a summary of cethromycin dosage protocols and detailed methodologies from key preclinical studies.

Data Presentation: Quantitative Summaries

Table 1: Cethromycin Efficacy Against Streptococcus pneumoniae

| Mouse Strain/Status | Bacterial Strain (Resistance) | Cethromycin Dose & Route | Treatment Schedule | Key Outcomes | Reference |

| ICR (Neutropenic) | 8 Clinical Isolates (Macrolide-Susceptible & Resistant) | 0.1–800 mg/kg/day (Oral) | 1-4 doses/day for 24h (bacterial density) or 120h (survival) | Dose-dependent reduction in bacterial lung density (up to 3.92 log₁₀ CFU/lung). Survival correlated with AUCfree/MIC and Cmax free/MIC ratios. | [1][2] |

| Swiss (Immunocompetent) | P-4241 (Macrolide-Susceptible) | 6.25, 12.5, 25 mg/kg (SC) | Six injections at 12h intervals | 86-100% survival. Complete lung and blood bacterial clearance at 12.5 and 25 mg/kg. | [3][4] |

| Swiss (Immunocompetent) | P-4241 (Macrolide-Susceptible) | 6.25, 12.5, 25 mg/kg (Oral) | Six injections at 12h intervals | 80-100% survival. | [3][4] |

| Swiss (Immunocompetent) | P-6254 (Macrolide-Resistant, MLSB) | 25 mg/kg (SC or Oral) | Six injections at 12h intervals | 100% survival. | [3][5] |

SC: Subcutaneous; MLSB: Macrolide-Lincosamide-Streptogramin B resistance phenotype.

Table 2: Cethromycin Efficacy Against Mycoplasma pneumoniae

| Mouse Strain/Status | Bacterial Strain | Cethromycin Dose & Route | Treatment Schedule | Key Outcomes | Reference |

| BALB/c (Immunocompetent) | M. pneumoniae | 25 mg/kg (SC) | Once daily for 10 days | Significant reduction in M. pneumoniae titers in BAL fluid, reduced lung inflammation, and decreased cytokine concentrations (TNF-α, IFN-γ, IL-1β, etc.). | [6] |

BAL: Bronchoalveolar Lavage.

Table 3: Pharmacokinetic Parameters of Cethromycin in Mice

| Mouse Strain | Dose & Route | Cmax (Serum) | Key Tissue Concentrations | Serum Protein Binding | Reference |

| ICR | 25, 50, 100, 200 mg/kg (Oral, single dose) | Nonlinear PK characteristics | Not specified in this study | Data used to calculate free drug concentrations | [1] |

| Swiss | 12.5 mg/kg (SC, single dose) | 1.77 µg/ml | Lung-to-serum ratio of ~10 | 94.8% | [4][5][6] |

| Swiss | 25 mg/kg (Oral, single dose) | Not specified | Lung-to-serum ratio of ~10 | 88.5% | [4][5][6] |

| Not Specified | 30, 60, 120 mg/kg (Oral, single dose) | Not specified | Peak liver concentration was ~2x lung and ~440x plasma. | Not specified | [7] |

Cmax: Maximum concentration; PK: Pharmacokinetics.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the standard workflows for conducting murine pneumonia efficacy and pharmacokinetic studies.

Caption: General experimental workflow for a murine pneumonia model.

References

- 1. Bactericidal Effect and Pharmacodynamics of Cethromycin (ABT-773) in a Murine Pneumococcal Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bactericidal effect and pharmacodynamics of cethromycin (ABT-773) in a murine pneumococcal pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of Cethromycin, a New Ketolide, against Streptococcus pneumoniae Susceptible or Resistant to Erythromycin in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Efficacy of cethromycin, a new ketolide, against Streptococcus pneumoniae susceptible or resistant to erythromycin in a murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

Cethromycin Solution: Preparation and Stability for Laboratory Use

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cethromycin is a potent, semi-synthetic ketolide antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2][3] It is of significant interest for its efficacy against macrolide-resistant strains.[3] Proper preparation and handling of cethromycin solutions are crucial for obtaining accurate and reproducible results in laboratory settings. These application notes provide detailed protocols for the preparation, storage, and stability assessment of cethromycin solutions for research purposes.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C42H59N3O10 | [4] |

| Molecular Weight | 765.93 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Storage of Powder | 3 years at -20°C | [4] |

Solubility of Cethromycin

Cethromycin exhibits solubility in various organic solvents. For most in vitro applications, a concentrated stock solution is prepared in an organic solvent and then diluted to the final working concentration in an aqueous medium.

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (130.56 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [4] |

| Ethanol | Soluble | While specific data for cethromycin is not available, related macrolides like erythromycin are soluble at ~30 mg/mL. | [5] |

| Methanol | Soluble | Erythromycin is soluble in methanol. | |

| Water with Acetic Acid | Soluble | A small volume of glacial acetic acid (<2.5 µL/mL) can aid in dissolving macrolides in water for antimicrobial susceptibility testing. | [6][7] |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For final dilutions, it is recommended to first dissolve cethromycin in a water-miscible organic solvent. | [5][8] |

Stability of Cethromycin Solutions

The stability of cethromycin is dependent on the solvent, storage temperature, and exposure to light and pH.

Stock Solution Stability

| Solvent | Storage Temperature | Stability Period | Notes | Reference |

| DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [4][9] |

| -20°C | 1 month | [4][9] |

Aqueous Solution Stability

The stability of cethromycin in aqueous solutions is influenced by pH. Based on studies of other macrolides, such as erythromycin and azithromycin, it can be inferred that cethromycin is more stable in neutral to slightly alkaline conditions and is susceptible to degradation under acidic conditions.[10][11] Photodegradation can also occur, so it is advisable to protect solutions from light.[10][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Cethromycin Stock Solution in DMSO

Materials:

-

Cethromycin powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh the desired amount of cethromycin powder (e.g., 7.66 mg for 1 mL of a 10 mM solution).

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[4][13]

Materials:

-

Cethromycin stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)[4]

-

Bacterial culture in the logarithmic growth phase

-

Sterile diluent (e.g., saline or PBS)

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a serial two-fold dilution of the cethromycin stock solution in the bacterial growth medium directly in the 96-well plate. The final volume in each well should be 50 µL (or 100 µL).

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL (or 100 µL) of the diluted bacterial suspension to each well of the microtiter plate containing the cethromycin dilutions.

-

Include a positive control (bacterial suspension without antibiotic) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 16-20 hours.[13]

-

Determine the MIC by visual inspection for the lowest concentration of cethromycin that shows no visible bacterial growth (turbidity). Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

Mechanism of Action and Signaling Pathways

Cethromycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][13] Specifically, it interacts with domain V of the 23S rRNA, occluding the peptide exit tunnel.[2][13] This binding is of higher affinity than that of older macrolides, which contributes to its enhanced potency.[3]

Caption: Cethromycin's mechanism of action on the bacterial ribosome.

Beyond its antibacterial properties, macrolides as a class are known to possess immunomodulatory effects by interfering with intracellular signaling pathways such as NF-κB and MAPK, which can lead to a reduction in pro-inflammatory cytokine production.[14]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Caption: A typical workflow for determining the MIC of cethromycin.

References

- 1. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apec.org [apec.org]

- 8. fda.gov [fda.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Assaying Cethromycin Concentration in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cethromycin is a ketolide antibiotic with broad-spectrum activity against various bacteria.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. These application notes provide detailed protocols for the quantitative analysis of cethromycin in biological samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and microbiological assays.

Data Presentation

Table 1: Pharmacokinetic Parameters of Cethromycin in Mice

| Dose (mg/kg) | Matrix | Cmax (µg/mL or µg/g) | AUC0–72 (µg·h/mL or µg·h/g) | t1/2α (h) |

| 30 | Liver | 13.3 ± 3.5 | 184 ± 54 | 10.8 ± 3.1 |

| 30 | Lung | 7.1 ± 1.8 | 102 ± 28 | 11.2 ± 2.9 |

| 30 | Plasma | 0.03 ± 0.01 | 0.4 ± 0.1 | 8.9 ± 2.5 |

| 60 | Liver | 25.4 ± 6.7 | 412 ± 115 | 12.1 ± 3.3 |

| 60 | Lung | 13.5 ± 3.6 | 229 ± 64 | 12.5 ± 3.4 |

| 60 | Plasma | 0.06 ± 0.02 | 0.9 ± 0.3 | 9.9 ± 2.7 |

| 120 | Liver | 48.2 ± 12.5 | 876 ± 245 | 13.5 ± 3.7 |

| 120 | Lung | 25.6 ± 6.7 | 488 ± 137 | 13.9 ± 3.8 |

| 120 | Plasma | 0.11 ± 0.03 | 2.0 ± 0.6 | 11.0 ± 3.0 |

Data adapted from a pharmacokinetic study in mice.[2]

Experimental Protocols

Protocol 1: Determination of Cethromycin in Plasma and Tissue by HPLC-MS/MS

This protocol describes a sensitive and specific method for the quantification of cethromycin in plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents:

-

Cethromycin analytical standard

-

Telithromycin (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

0.45 µm Captiva filter plates

-

Control plasma and tissue

2. Sample Preparation:

-

Plasma:

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of methanol containing the internal standard (telithromycin).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 16,100 x g for 2 minutes to precipitate proteins.[3]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

Tissue:

3. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C8 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and 0.05% acetic acid with 5mM ammonium acetate.[4]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

4. Calibration and Quantification:

-

Prepare calibration standards by spiking control plasma or tissue homogenate with known concentrations of cethromycin.

-

Process the calibration standards and quality control samples alongside the unknown samples.

-

Generate a calibration curve by plotting the peak area ratio of cethromycin to the internal standard against the nominal concentration.

-

Determine the concentration of cethromycin in the unknown samples by interpolation from the calibration curve.

Protocol 2: Microbiological Assay of Cethromycin by Cylinder-Plate Method

This protocol provides a general method for determining the potency of cethromycin based on its inhibitory effect on a susceptible microorganism.

1. Materials and Reagents:

-

Cethromycin reference standard

-

Susceptible test organism (e.g., Micrococcus luteus or a susceptible strain of Streptococcus pneumoniae)

-

Antibiotic assay agar medium

-

Phosphate buffer

-

Sterile saline

-

Petri dishes (100 mm)

-

Sterile stainless steel or porcelain cylinders (8 mm OD, 6 mm ID, 10 mm height)

2. Preparation of Inoculum:

-

Culture the test organism on a suitable agar slant.

-

Harvest the bacterial growth with sterile saline and dilute to a standardized turbidity. The optimal dilution should be determined empirically to yield clear zones of inhibition.

3. Assay Procedure:

-

Prepare a base layer of uninoculated agar in Petri dishes and allow it to solidify.

-

Overlay the base layer with a seed layer of agar inoculated with the standardized test organism suspension.[5]

-

Aseptically place four sterile cylinders on the solidified agar surface of each plate at equidistant points.

-

Prepare a stock solution of the cethromycin reference standard and a series of working standard solutions in phosphate buffer.

-

Prepare sample solutions at a concentration expected to be in the middle of the standard curve.

-

Fill two opposing cylinders on each plate with a reference standard concentration and the other two with the corresponding sample dilution.

-

Incubate the plates at 30-35°C for 18-24 hours.[6]

-

Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

4. Calculation of Potency:

-

Plot the mean zone diameters for each standard concentration against the logarithm of the concentration.

-

Determine the concentration of cethromycin in the sample by interpolating from the standard curve.

-

Calculate the potency of the sample relative to the standard.

Visualizations

Caption: Workflow for HPLC-MS/MS analysis of cethromycin in plasma.

Caption: Workflow for the microbiological cylinder-plate assay.

Caption: Mechanism of action of cethromycin.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cethromycin Pharmacokinetics and Pharmacodynamics for Single Dose Cure of Plasmodium berghei Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. Validated HPLC-MS-MS method for determination of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]

- 6. pharmadekho.com [pharmadekho.com]

Application Notes and Protocols: Cethromycin for the Treatment of Multidrug-Resistant Streptococcus pneumoniae

Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptococcus pneumoniae is a leading cause of community-acquired pneumonia (CAP), meningitis, and bacteremia.[1][2][3] The global rise of multidrug-resistant S. pneumoniae (MDRSP), particularly strains resistant to β-lactams and macrolides, poses a significant public health threat and complicates empirical treatment strategies.[1][2][4] Cethromycin (formerly ABT-773) is a potent, new-generation ketolide antibiotic designed specifically to overcome common macrolide resistance mechanisms, demonstrating a broad spectrum of activity against respiratory pathogens, including MDRSP.[4][5] These application notes provide a comprehensive overview of cethromycin's mechanism, efficacy, and detailed protocols for its evaluation against MDRSP.

Mechanism of Action

Cethromycin, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7] Its unique ketolide structure, which replaces the L-cladinose sugar at position 3 of the macrolactone ring with a 3-keto group, confers distinct advantages.[5][8][9]

Key Features:

-

Primary Binding: Cethromycin binds to domain V of the 23S rRNA within the nascent peptide exit tunnel, physically obstructing the passage of elongating polypeptides.[1][6]

-

Enhanced Ribosomal Affinity: Ketolides exhibit tighter binding to the ribosome compared to older macrolides.[1][9]

-

Dual-Site Interaction: Crucially, cethromycin has a secondary interaction site within domain II of the 23S rRNA.[1][5] This dual binding is critical for its activity against macrolide-resistant strains.

Overcoming Resistance: Cethromycin is effective against the two primary mechanisms of macrolide resistance in S. pneumoniae:

-

Target Site Modification (MLSB Phenotype): Resistance is often mediated by the erm(B) gene, which encodes a methylase that modifies an adenine residue (A2058) in the 23S rRNA binding site, reducing drug affinity.[7][9][10] Cethromycin's lack of a cladinose sugar and its unique structure allow it to bind effectively even to these methylated ribosomes.[1][9]

-

Efflux Pumps (M Phenotype): The mef(A) or mef(E) genes encode an efflux pump that actively removes macrolides from the bacterial cell.[2][9][10] Cethromycin's strong ribosomal binding affinity allows it to maintain intracellular concentrations sufficient for bactericidal activity despite the presence of these pumps.[1][9]

Data Presentation: In Vitro and In Vivo Efficacy

Cethromycin demonstrates potent activity against a wide range of S. pneumoniae isolates, including those resistant to penicillin, erythromycin, and other agents.

Table 1: Comparative In Vitro Activity of Cethromycin against S. pneumoniae

| Organism / Resistance Profile | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| S. pneumoniae (All isolates, n=312) | Cethromycin | 0.008 | 0.06 | [11] |

| Telithromycin | ≤0.015 | 0.25 | [11] | |

| S. pneumoniae (All isolates, n=6,691) | Cethromycin | - | 0.0008 | [12] |

| Penicillin- & Erythromycin-Nonsusceptible S. pneumoniae | Cethromycin | - | ≤0.125 (97% inhibited) | [13] |

| Telithromycin | - | ≤0.125 (83% inhibited) | [13] | |

| Erythromycin-Susceptible S. pneumoniae (Strain P-4241) | Cethromycin | 0.015 | - | [9][14] |

| Erythromycin | 0.03 | - | [9][14] | |

| Erythromycin-Resistant S. pneumoniae (Strain P-6254, MLSB) | Cethromycin | 0.03 | - | [9][14] |

| | Erythromycin | 1,024 | - |[9][14] |

Table 2: In Vivo Efficacy of Cethromycin in Murine Pneumonia Models

| S. pneumoniae Strain | Treatment Group (Dose, Route) | Survival Rate (%) | Outcome | Reference |

|---|---|---|---|---|

| Erythromycin-Susceptible (P-4241) | Cethromycin (12.5 mg/kg, s.c.) | 100 | Lungs and blood cleared of bacteria | [1][14] |

| Cethromycin (25 mg/kg, p.o.) | 100 | - | [1][14] | |

| Erythromycin (50 mg/kg, s.c.) | 50 | - | [1][14] | |

| Erythromycin-Resistant (P-6254) | Cethromycin (25 mg/kg, s.c. or p.o.) | 100 | - | [1][14] |

| Erythromycin (75 mg/kg, s.c.) | 25 | - | [1][14] | |

| Erythromycin (75 mg/kg, p.o.) | 8 | - | [1][14] |

| Macrolide-Resistant (various) | Cethromycin (100 mg/kg/day, oral) | - | Reduced bacterial density by up to 3.92 log₁₀ CFU/lung |[8] |

Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Cethromycin

| Parameter | Value (300 mg oral dose) | Tissue/Fluid | Reference |

|---|---|---|---|

| Cₘₐₓ (mean) | 0.500 µg/mL | Plasma | [12] |

| AUC₀₋₂₄ (mean) | 3.067 µg·h/mL | Plasma | [12] |

| Half-life (mean) | 4.94 h | Plasma | [12] |

| Protein Binding | 86.7% - 95.6% | Human Plasma | [12] |

| Key PK/PD Index for Efficacy |

| AUCfree/MIC for bacteriostatic effect | ~50 | Murine Model |[8] |

Table 4: Clinical Efficacy of Cethromycin in Phase III Trials for Community-Acquired Pneumonia (CAP)

| Study ID | Population | Cethromycin Clinical Cure Rate (%) | Clarithromycin Clinical Cure Rate (%) | 95% Confidence Interval | Reference |

|---|---|---|---|---|---|

| CL05-001 | Intent to Treat (ITT) | 83.1 | 81.1 | -4.8%, +8.9% | [4][15] |

| Per Protocol (PPc) | 94.0 | 93.8 | -4.5%, +5.1% | [4][15] | |

| CL06-001 | Intent to Treat (ITT) | 82.9 | 88.5 | -11.9%, +0.6% | [15] |

| | Per Protocol (PPc) | 91.5 | 95.9 | -9.1%, +0.3% |[15] |

Experimental Protocols

The following protocols are standardized methodologies for evaluating the efficacy of cethromycin against S. pneumoniae.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of cethromycin.[16][17]

Materials:

-

Cethromycin analytical powder

-

96-well U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Lysed horse blood (5% v/v)

-

S. pneumoniae isolates (including ATCC 49619 for quality control)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35°C ± 2°C, 5% CO₂)

-

Spectrophotometer or turbidity meter

Procedure:

-

Prepare Cethromycin Stock Solution: Accurately weigh cethromycin powder and dissolve in a suitable solvent to create a high-concentration stock solution. Further dilute in sterile water or broth to create a working stock.

-

Prepare Microtiter Plates: Dispense 50 µL of CAMHB supplemented with 5% lysed horse blood into each well of a 96-well plate.

-

Create Serial Dilutions: Add 50 µL of the cethromycin working stock to the first well of each test row. Perform a twofold serial dilution by transferring 50 µL from well to well, discarding the final 50 µL from the last well. This results in wells containing 50 µL of varying drug concentrations.

-

Prepare Bacterial Inoculum: From an overnight culture on a blood agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

-

Dilute Inoculum: Dilute the standardized suspension in supplemented CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculate Plates: Add 50 µL of the final diluted inoculum to each well, bringing the total volume to 100 µL. This further dilutes the drug concentration by half. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C in a 5% CO₂ atmosphere for 20-24 hours.[18]

-

Determine MIC: The MIC is the lowest concentration of cethromycin that completely inhibits visible bacterial growth.

Protocol: Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of cethromycin over time.[19][20][21]

Materials:

-

Materials from MIC protocol

-

Sterile glass tubes or flasks

-

Sterile saline for dilutions

-

Blood agar plates

-

Timer

Procedure:

-

Preparation: Prepare tubes containing supplemented CAMHB with cethromycin at desired concentrations (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control tube.

-

Inoculation: Prepare a starting inoculum of S. pneumoniae as described in the MIC protocol. Add the inoculum to each tube to achieve a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Time Zero (T=0) Sampling: Immediately after inoculation, vortex the tubes and remove an aliquot from the growth control tube. Perform serial tenfold dilutions in sterile saline, plate onto blood agar, and incubate to determine the initial CFU/mL.

-

Incubation and Sampling: Incubate all tubes at 35°C. At specified time points (e.g., 2, 4, 8, 12, 24 hours), remove aliquots from each tube (including the growth control).[19]

-

Enumeration: Serially dilute and plate the samples as in step 3 to determine the viable CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each cethromycin concentration and the control.

Protocol: Murine Pneumonia Model (General Overview)

This protocol provides a framework for evaluating the in vivo efficacy of cethromycin.[1][8][9]

Materials:

-

Specific pathogen-free mice (e.g., ICR strain)

-

S. pneumoniae strain of interest

-

Anesthetic (e.g., isoflurane)

-

Intratracheal inoculation equipment

-

Cethromycin formulation for oral gavage or subcutaneous injection

-

Equipment for lung homogenization and bacterial enumeration

Procedure:

-

Immunosuppression (Optional): To establish a robust infection, mice can be rendered transiently neutropenic via administration of agents like cyclophosphamide.[8]

-

Infection: Anesthetize mice and induce pneumonia via intratracheal inoculation with a known concentration (e.g., 10⁵ - 10⁷ CFU) of the S. pneumoniae strain.[1][8]

-

Treatment Initiation: At a set time post-infection (e.g., 6-14 hours), begin treatment.[8][9] Administer cethromycin orally or subcutaneously at various doses. Include a vehicle control group.

-

Efficacy Assessment (Bacterial Load): At a specified time post-treatment (e.g., 24 hours), euthanize a subset of mice from each group. Aseptically remove the lungs, homogenize them, and perform serial dilutions and plating to quantify the bacterial load (CFU/lung).

-

Efficacy Assessment (Survival): Monitor the remaining mice for a defined period (e.g., 7-8 days) and record mortality to determine survival rates.[8]

-

Data Analysis: Compare the mean log₁₀ CFU/lung between treated and control groups. Analyze survival curves using Kaplan-Meier analysis. Correlate these outcomes with PK/PD parameters (e.g., AUC/MIC).

Conclusion

Cethromycin is a highly potent ketolide with significant activity against multidrug-resistant Streptococcus pneumoniae. Its dual-binding mechanism of action allows it to overcome prevalent macrolide resistance conferred by erm(B) and mef(A) genes. Both in vitro and in vivo data demonstrate its superiority over older macrolides against resistant strains.[1][14] Clinical trials have established its noninferiority to clarithromycin for treating community-acquired pneumonia, positioning it as a valuable therapeutic option in an era of growing antimicrobial resistance.[4][15] The protocols outlined here provide a robust framework for the continued investigation and preclinical evaluation of cethromycin and other novel agents against challenging respiratory pathogens.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Use of cethromycin, a new ketolide, for treatment of community-acquired respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Macrolide Resistance in Streptococcus pneumoniae [frontiersin.org]

- 8. Bactericidal Effect and Pharmacodynamics of Cethromycin (ABT-773) in a Murine Pneumococcal Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of Cethromycin, a New Ketolide, against Streptococcus pneumoniae Susceptible or Resistant to Erythromycin in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrolide Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activities of Cethromycin and Telithromycin against Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steady-State Plasma and Intrapulmonary Pharmacokinetics and Pharmacodynamics of Cethromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activities of cethromycin (ABT-773), a new ketolide, against Streptococcus pneumoniae strains that are not susceptible to penicillin or macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of cethromycin, a new ketolide, against Streptococcus pneumoniae susceptible or resistant to erythromycin in a murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cethromycin versus clarithromycin for community-acquired pneumonia: comparative efficacy and safety outcomes from two double-blinded, randomized, parallel-group, multicenter, multinational noninferiority studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nicd.ac.za [nicd.ac.za]

- 19. Time-Kill Study of the Activity of Telithromycin against Macrolide-Resistant Streptococcus pneumoniae Isolates with 23S rRNA Mutations and Changes in Ribosomal Proteins L4 and L22 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nelsonlabs.com [nelsonlabs.com]

- 21. DSpace [helda.helsinki.fi]

Application of cethromycin in studies of bacterial protein synthesis inhibition

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cethromycin is a potent, semi-synthetic ketolide antibiotic, a subclass of macrolides, designed to overcome bacterial resistance to conventional macrolide antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. These application notes provide a comprehensive overview of the use of cethromycin in research settings, including its mechanism of action, in vitro activity against key bacterial pathogens, and detailed protocols for relevant experimental procedures.

Mechanism of Action

Cethromycin exerts its bacteriostatic effect by binding with high affinity to the 23S rRNA of the bacterial 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This binding site is located near the peptidyl transferase center (PTC). By occupying this critical space, cethromycin sterically hinders the elongation of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein synthesis.[1][2]

The unique chemical structure of ketolides, including cethromycin, which lacks the L-cladinose sugar present in older macrolides and possesses a 3-keto group, allows for a tighter and more extensive interaction with the ribosomal target. This enhanced binding affinity contributes to its potent activity against macrolide-resistant strains, particularly those expressing efflux pumps or ribosomal methylases.[1]

Figure 1: Mechanism of action of Cethromycin.

Quantitative Data: In Vitro Activity of Cethromycin

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of cethromycin against key respiratory pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Cethromycin MICs for Streptococcus pneumoniae

| Phenotype/Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| All Isolates | 0.008 | 0.06 | ≤0.004 - 16 |

| Erythromycin-Susceptible | ≤0.015 | ≤0.015 | N/A |

| Erythromycin-Resistant (M phenotype) | 0.03 | 0.12 | N/A |

| Erythromycin-Resistant (MLSB phenotype) | 0.03 | 0.25 | N/A |

| Penicillin-Resistant | 0.008 | 0.06 | N/A |

Data compiled from studies on recent North American isolates of Streptococcus pneumoniae.[3]

Table 2: Cethromycin MICs for Haemophilus influenzae and Moraxella catarrhalis

| Organism | β-lactamase Production | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Haemophilus influenzae | All | 2.0 | 4.0 | 1.0 - 8.0 |

| Haemophilus influenzae | Positive (39.0%) | 2.0 | 4.0 | 1.0 - 8.0 |

| Haemophilus influenzae | Negative | 2.0 | 4.0 | 1.0 - 8.0 |

| Moraxella catarrhalis | All (92-100%) | ≤0.03 | 0.06 | ≤0.03 - 0.12 |

Data compiled from studies on respiratory tract isolates.[4][5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of cethromycin against bacterial isolates.

Figure 2: Workflow for MIC determination.

Materials:

-

Cethromycin powder

-

Appropriate solvent for cethromycin (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms

-

Haemophilus Test Medium (HTM) for H. influenzae

-

CAMHB with 2-5% lysed horse blood for S. pneumoniae

-

Sterile 96-well microtiter plates

-

Bacterial isolates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35-37°C)

-

Micropipettes and sterile tips

Procedure:

-

Prepare Cethromycin Stock Solution: Accurately weigh cethromycin powder and dissolve in a minimal amount of a suitable solvent to create a high-concentration stock solution. Further dilute in the appropriate sterile broth to achieve a working stock concentration that is twice the highest concentration to be tested.

-

Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Plate Preparation and Serial Dilution: a. Add 50 µL of sterile broth to all wells of a 96-well microtiter plate. b. Add 50 µL of the working cethromycin stock solution to the first column of wells, resulting in the highest test concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last dilution column.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the antibiotic concentrations to their final test values. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

-

Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of cethromycin that completely inhibits visible growth.

Protocol 2: In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the ability of cethromycin to inhibit protein synthesis in a cell-free system. A common approach utilizes a reporter gene, such as luciferase, whose expression can be easily quantified.

Materials:

-

Cethromycin

-

E. coli S30 extract-based IVTT kit (or other suitable cell-free expression system)

-

Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under the control of a bacterial promoter (e.g., T7)

-

Luciferase assay substrate

-

Luminometer or microplate reader with luminescence detection

-

Nuclease-free water

-

Sterile microcentrifuge tubes or 384-well plates

Procedure:

-

Prepare Cethromycin Dilutions: Prepare a series of cethromycin dilutions in nuclease-free water at concentrations that are 10-fold higher than the desired final assay concentrations.

-

Set up IVTT Reactions: a. On ice, prepare a master mix containing the IVTT S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid DNA according to the manufacturer's instructions. b. Aliquot the master mix into pre-chilled tubes or wells of a 384-well plate. c. Add 1/10th of the final reaction volume of each cethromycin dilution to the respective tubes/wells. Include a positive control (no antibiotic) and a negative control (no DNA template).

-

Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

-

Measure Reporter Activity: a. Allow the reactions to cool to room temperature. b. Add the luciferase assay substrate to each reaction according to the manufacturer's protocol. c. Immediately measure the luminescence using a luminometer.

-

Data Analysis: a. Subtract the background luminescence from the negative control from all other readings. b. Normalize the luminescence of the cethromycin-treated samples to the positive control (100% activity). c. Plot the percentage of inhibition against the logarithm of the cethromycin concentration to determine the IC₅₀ value (the concentration of cethromycin that inhibits 50% of protein synthesis).

Figure 3: Workflow for IVTT inhibition assay.

Conclusion

Cethromycin is a valuable tool for studying bacterial protein synthesis inhibition due to its potent and specific mechanism of action. The provided data and protocols offer a foundation for researchers to investigate its antibacterial properties and to explore the intricacies of ribosomal function and antibiotic resistance. These methodologies can be adapted for high-throughput screening of new antibiotic candidates and for detailed mechanistic studies of ribosome-targeting agents.

References

- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activities of Cethromycin and Telithromycin against Recent North American Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Resistance in Haemophilus influenzae and Moraxella catarrhalis Respiratory Tract Isolates: Results of the Canadian Respiratory Organism Susceptibility Study, 1997 to 2002 - PMC [pmc.ncbi.nlm.nih.gov]

Cethromycin as a tool compound for studying ribosomal function

Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals.

Cethromycin, a member of the ketolide class of antibiotics, serves as a powerful investigational tool for dissecting the intricate mechanisms of the bacterial ribosome. Its high affinity and specific binding to the 50S ribosomal subunit make it an invaluable compound for studying protein synthesis, antibiotic resistance, and the dynamics of the nascent peptide exit tunnel (NPET). This document provides detailed application notes and experimental protocols to facilitate the use of cethromycin in ribosomal research.

Mechanism of Action and Rationale for Use as a Tool Compound

Cethromycin exerts its antibacterial effect by binding to the 23S rRNA of the large ribosomal subunit, specifically within the NPET.[1] This binding site is in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. The binding of cethromycin sterically hinders the passage of the elongating polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and subsequent inhibition of protein synthesis.[1]

The chemical structure of cethromycin, particularly the replacement of the L-cladinose sugar at position 3 of the macrolactone ring with a keto group and the presence of an extended alkyl-aryl side chain, confers several advantages for its use as a research tool:

-

High Affinity: Cethromycin exhibits a significantly higher binding affinity for the bacterial ribosome compared to older macrolides like erythromycin. This tight binding is attributed to additional interactions of its side chain with rRNA nucleotides, such as A752 and U2609.[2][3] This property ensures a more stable and prolonged interaction with the target, making it ideal for structural and biochemical studies.

-

Activity Against Resistant Strains: Cethromycin is effective against many bacterial strains that have developed resistance to macrolides through mechanisms such as Erm-mediated methylation of A2058 in the 23S rRNA.[1] This allows researchers to investigate the function of both wild-type and resistant ribosomes.

-

Specific Binding Site: The well-characterized binding site of cethromycin allows for precise studies of the NPET and its role in translation. By observing how cethromycin affects the synthesis of different proteins, researchers can gain insights into the context-dependent nature of translation inhibition.

Quantitative Data

The following tables summarize the inhibitory activity and minimum inhibitory concentrations (MICs) of cethromycin against various bacterial species.

| Parameter | Organism | Value | Reference |

| IC50 (Protein Synthesis) | Streptococcus pyogenes (wild-type) | 10 ng/mL | [4] |

| IC50 (50S Subunit Formation) | Streptococcus pyogenes (wild-type) | 10 ng/mL | [4] |

| IC50 (Protein Synthesis) | Streptococcus pyogenes (ermA) | 15 ng/mL | [4] |

| IC50 (50S Subunit Formation) | Streptococcus pyogenes (ermA) | 35 ng/mL | [4] |

| IC50 (Protein Synthesis) | Streptococcus pneumoniae (ermB) | 30 ng/mL | [4] |

| IC50 (50S Subunit Formation) | Streptococcus pneumoniae (ermB) | 55 ng/mL | [4] |

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | |||

| (Penicillin-susceptible) | ≤0.015 | 0.015 | [5] |

| (Penicillin-intermediate) | 0.015 | 0.03 | [5] |

| (Penicillin-resistant) | 0.03 | 0.06 | [5] |

| (Erythromycin-susceptible) | 0.015 | 0.015 | [6] |

| (Erythromycin-resistant) | 0.03 | 0.03 | [6] |

| Haemophilus influenzae | 2.0 | 4.0 | [7] |

| (β-lactamase negative) | 2.0 | 4.0 | [7] |

| (β-lactamase positive) | 2.0 | 4.0 | [7] |

| Moraxella catarrhalis | 0.06 | 0.12 | [7][8] |

| (β-lactamase negative) | 0.03 | 0.06 | [7] |

| (β-lactamase positive) | 0.06 | 0.12 | [7] |

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing cethromycin to study ribosomal function. These are generalized protocols and may require optimization for specific bacterial species or experimental setups.

In Vitro Translation Inhibition Assay

This assay measures the ability of cethromycin to inhibit protein synthesis in a cell-free system.

Principle: A bacterial cell-free extract or a reconstituted translation system (e.g., PURExpress) is used to translate a specific mRNA template (e.g., encoding luciferase or GFP). The amount of synthesized protein is quantified in the presence and absence of cethromycin to determine its inhibitory effect.

Materials:

-

Bacterial 70S ribosomes

-

mRNA template (e.g., luciferase or GFP)

-

Cell-free translation system (e.g., S30 extract or PURExpress In Vitro Protein Synthesis Kit)

-

Cethromycin stock solution (in DMSO)

-

Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine if using autoradiography for detection)

-

Translation buffer

-

Detection reagent (e.g., luciferase substrate, or equipment for fluorescence measurement)

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, assemble the following components of the in vitro translation reaction mixture (example for a 25 µL reaction):

-

Cell-free extract or PURE system components: X µL

-

Translation Buffer: Y µL

-

Amino Acid Mixture (with or without radiolabel): Z µL

-

mRNA template (e.g., 1 µg): A µL

-

Cethromycin (or DMSO for control) to desired final concentration: B µL

-

Nuclease-free water to a final volume of 25 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by placing the tubes on ice or by adding a stop solution (e.g., RNase A).

-

Detection and Quantification:

-

Luciferase Assay: Add luciferase substrate according to the manufacturer's instructions and measure luminescence using a luminometer.

-

GFP Fluorescence: Measure fluorescence using a fluorometer.

-

Radiolabeling: Precipitate the synthesized proteins (e.g., with TCA), collect on a filter, and measure radioactivity using a scintillation counter. Alternatively, run the samples on an SDS-PAGE gel and visualize the radiolabeled protein by autoradiography.

-

-

Data Analysis: Calculate the percentage of inhibition for each cethromycin concentration relative to the DMSO control. Determine the IC50 value, which is the concentration of cethromycin that causes 50% inhibition of protein synthesis.

Toeprinting Analysis

Toeprinting is a primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA molecule.

Principle: A DNA primer complementary to a region downstream of the coding sequence on the mRNA is annealed. Reverse transcriptase is then used to synthesize a cDNA copy of the mRNA. When the reverse transcriptase encounters a ribosome stalled by an antibiotic, it stops, generating a truncated cDNA product. The size of this "toeprint" fragment reveals the exact position of the ribosome on the mRNA.[9][10]

Materials:

-

In vitro transcription/translation coupled system (e.g., PURExpress)

-

Linearized DNA template containing a promoter (e.g., T7) and the gene of interest

-

[γ-32P]-ATP for radiolabeling the primer

-

T4 Polynucleotide Kinase

-

DNA primer (complementary to the 3' UTR of the mRNA)

-

Reverse Transcriptase (e.g., AMV or SuperScript)

-

dNTPs

-

Cethromycin stock solution (in DMSO)

-

Sequencing ladder preparation reagents (dideoxynucleotides)

-

Urea-polyacrylamide gel

Protocol:

-

Primer Labeling: End-label the DNA primer with [γ-32P]-ATP using T4 Polynucleotide Kinase. Purify the labeled primer.

-

In Vitro Translation:

-

Set up a coupled in vitro transcription/translation reaction with the DNA template.

-

Add cethromycin to the desired final concentration (a no-drug control should be included).

-

Incubate at 37°C for 15-20 minutes to allow for transcription and translation initiation and elongation.

-

-

Primer Annealing: Add the 32P-labeled primer to the translation reaction and anneal by heating to 65°C for 5 minutes, followed by slow cooling to 37°C.

-

Primer Extension: Add reverse transcriptase and dNTPs to the reaction mixture. Incubate at 37°C for 15-20 minutes to allow for cDNA synthesis.

-

Termination and Purification: Stop the reaction by adding a stop solution (e.g., formamide loading dye). Purify the cDNA products.

-

Gel Electrophoresis: Run the cDNA products on a denaturing urea-polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.

-

Analysis: Visualize the bands by autoradiography. The position of the toeprint band (the truncated cDNA product) indicates the position of the stalled ribosome, typically 15-17 nucleotides downstream from the first nucleotide of the codon in the ribosomal P-site.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a high-throughput sequencing technique used to obtain a genome-wide snapshot of protein synthesis in a cell at a given moment.

Principle: Cells are treated with cethromycin to stall translating ribosomes. The cells are then lysed, and RNases are used to digest the mRNA that is not protected by the ribosomes. The ribosome-protected mRNA fragments (footprints) are then isolated, converted to a cDNA library, and sequenced using next-generation sequencing. The resulting sequences are mapped back to the genome to determine the density of ribosomes on each transcript.[11][12]

Materials:

-

Bacterial cell culture

-

Cethromycin

-

Lysis buffer

-

RNase I

-

Sucrose gradient ultracentrifugation equipment

-

RNA fragmentation and library preparation kits for next-generation sequencing

-

High-throughput sequencer

Protocol:

-

Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Add cethromycin to the culture at a concentration sufficient to inhibit translation and incubate for a short period (e.g., 2-5 minutes).

-

Harvesting and Lysis: Rapidly harvest the cells (e.g., by filtration and flash-freezing in liquid nitrogen) to preserve the ribosome-mRNA complexes. Lyse the cells under conditions that maintain the integrity of these complexes.

-

Nuclease Digestion: Treat the cell lysate with RNase I to digest any mRNA not protected by ribosomes.

-

Ribosome Isolation: Isolate the monosomes (single ribosomes) by sucrose gradient ultracentrifugation.

-

Footprint Extraction: Extract the mRNA fragments (footprints) from the isolated ribosomes.

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' end of the footprints.

-

Perform reverse transcription to generate cDNA.

-

Circularize the cDNA and PCR-amplify to generate the sequencing library.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Remove adapter sequences from the raw sequencing reads.

-

Map the footprint reads to the bacterial genome.

-

Analyze the distribution of ribosome density along the transcripts to identify genes whose translation is affected by cethromycin and to pinpoint specific sites of ribosome stalling.

-

Visualizations

Caption: Mechanism of action of cethromycin on the bacterial ribosome.

Caption: Experimental workflow for an in vitro translation inhibition assay.

Caption: Experimental workflow for toeprinting analysis.

Caption: Experimental workflow for ribosome profiling.

References

- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythromycin, Cethromycin and Solithromycin display similar binding affinities to the E. coli's ribosome: A molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "An Examination of the Differential Sensitivity to Ketolide Antibiotics" by W. Scott Champney, Nicole Mentens et al. [dc.etsu.edu]